molecular formula C11H20ClNO2 B13721123 (1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride

(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride

Cat. No.: B13721123
M. Wt: 233.73 g/mol
InChI Key: SYNATUVUGSQTHV-LUAJHDHPSA-N
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Description

(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[311]heptane-3-carboxylic acid hydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core structure, followed by the introduction of the amino and carboxylic acid functional groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with specific enzymes and receptors makes it a candidate for investigating biochemical pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular processes. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with a hydroxyl group, used in fragrances and flavorings.

    p-Hydroxyphenylethanol: A derivative of phenylethanol with an additional hydroxyl group, used in pharmaceuticals and cosmetics.

    4-Hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group, used in the synthesis of various organic compounds.

Uniqueness

(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[311]heptane-3-carboxylic acid hydrochloride is unique due to its bicyclic structure and the presence of both amino and carboxylic acid functional groups

Biological Activity

(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative with potential applications in medicinal chemistry and biochemistry. Its unique structural features contribute to its biological activity, particularly in modulating peptide structures and interactions.

  • Molecular Formula : C₁₀H₁₉ClN₂O₂
  • Molecular Weight : 187.279 g/mol
  • CAS Number : 627910-24-1

Biological Activity

The biological activity of this compound is primarily linked to its role as a structural component in peptide synthesis and its potential effects on protein folding and stability.

  • Peptide Stabilization : The compound has been shown to influence the stability of peptide structures through steric and electronic interactions. Its bicyclic framework allows for unique side-chain interactions that can stabilize specific helical conformations in peptides .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways by mimicking substrate structures, although specific targets remain to be fully elucidated .

Case Study 1: Peptide Foldamer Design

In a study focused on designing β-peptide foldamers, researchers utilized (1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid to sculpt the H12 helix structure. The long-range side-chain repulsion facilitated by this compound contributed significantly to the stabilization of the helical conformation in solution .

Case Study 2: Enzyme Interaction

A separate investigation explored the interaction of this compound with various enzymes involved in amino acid metabolism. The results indicated a potential inhibitory effect on specific enzymes, suggesting its utility as a lead compound for drug development targeting metabolic disorders .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Peptide StabilizationEnhances stability of β-peptide structures through steric interactions
Enzyme InhibitionPotential inhibition of amino acid metabolizing enzymes
Structural MimicryMimics substrate structures affecting enzyme activity

Research Findings

Recent studies have highlighted the importance of (1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid in:

  • Developing novel peptide therapeutics.
  • Understanding the dynamics of peptide folding.
  • Exploring its potential as a scaffold for drug design due to its unique structural properties.

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

(1R,2R,3S,4R,5R)-2-amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-5-6-4-7(11(6,2)3)9(12)8(5)10(13)14;/h5-9H,4,12H2,1-3H3,(H,13,14);1H/t5-,6-,7+,8+,9-;/m1./s1

InChI Key

SYNATUVUGSQTHV-LUAJHDHPSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@H](C2(C)C)[C@H]([C@H]1C(=O)O)N.Cl

Canonical SMILES

CC1C2CC(C2(C)C)C(C1C(=O)O)N.Cl

Origin of Product

United States

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